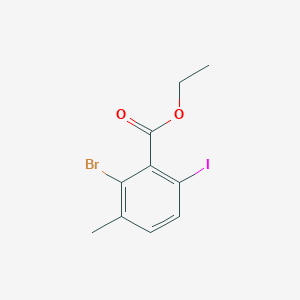
Ethyl 2-bromo-6-iodo-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-6-iodo-3-methylbenzoate is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzoic acid, featuring bromine and iodine substituents on the benzene ring, along with an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of a methylbenzoate precursor. One common method involves:
Bromination: Starting with 3-methylbenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 2-bromo-3-methylbenzoic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid (H2SO4) to form ethyl 2-bromo-3-methylbenzoate.
Iodination: Finally, iodination is performed using iodine (I2) and a suitable oxidizing agent such as silver nitrate (AgNO3) to introduce the iodine atom at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-6-iodo-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the halogens.
Oxidation: The major product is 2-bromo-6-iodo-3-methylbenzoic acid.
Reduction: The major product is 2-bromo-6-iodo-3-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-6-iodo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-6-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Ethyl 2-bromo-6-iodo-3-methylbenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-bromo-3-methylbenzoate: Lacks the iodine substituent, resulting in different reactivity and biological activity.
Ethyl 2-iodo-3-methylbenzoate: Lacks the bromine substituent, which may affect its chemical properties and applications.
Ethyl 2-chloro-6-iodo-3-methylbenzoate:
The unique combination of bromine and iodine in this compound makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10BrIO2 |
|---|---|
Peso molecular |
368.99 g/mol |
Nombre IUPAC |
ethyl 2-bromo-6-iodo-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
Clave InChI |
JZTISFKVOKQZDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1Br)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


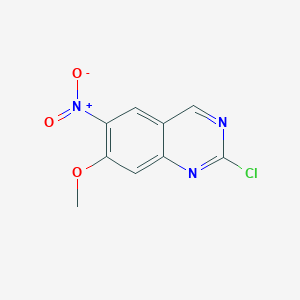
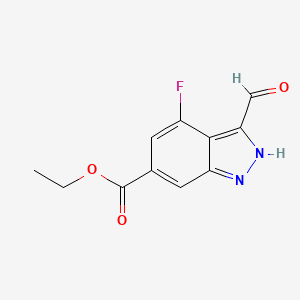
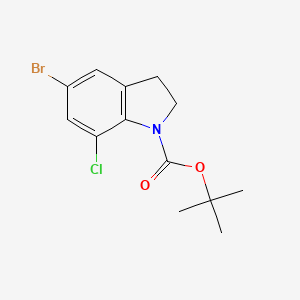
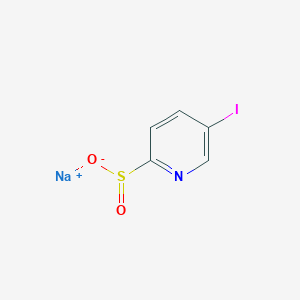
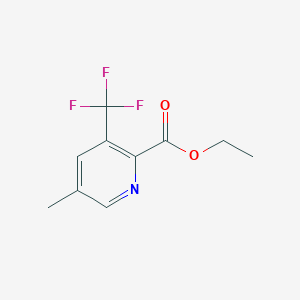
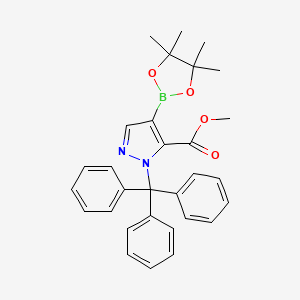
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
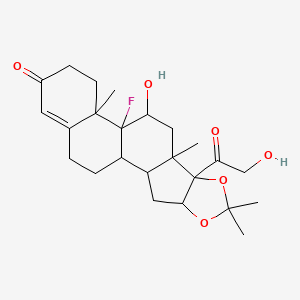
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
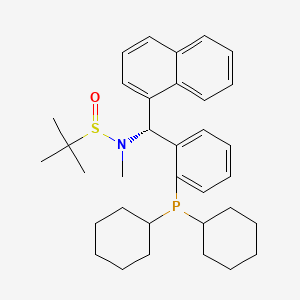
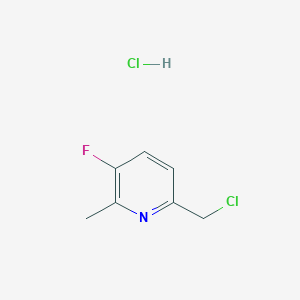
![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
